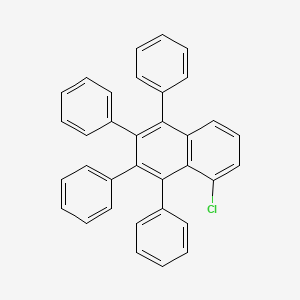
5-Chloro-1,2,3,4-tetraphenylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,2,3,4-tetraphenylnaphthalene is a polycyclic aromatic hydrocarbon. This compound is structurally characterized by a naphthalene core substituted with four phenyl groups and a chlorine atom. It is a derivative of 1,2,3,4-tetraphenylnaphthalene, which is commonly used in organic synthesis and photochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetraphenylnaphthalene typically involves a multi-step process starting from benzaldehyde derivatives. One common method is the Diels-Alder reaction between benzyne (generated in situ) and tetraphenylcyclopentadienone. The reaction is carried out in a solvent such as 1,2-dimethoxyethane, with anthranilic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1,2,3,4-tetraphenylnaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can introduce other halogens into the molecule, while nitration and sulfonation can add nitro or sulfonyl groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce partially hydrogenated derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-1,2,3,4-tetraphenylnaphthalene has several applications in scientific research:
Chemistry: Used as a model compound in photochemical studies to understand the behavior of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1,2,3,4-tetraphenylnaphthalene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s photophysical properties and its ability to act as a photosensitizer in photochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetraphenylnaphthalene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
Hexaphenylbenzene: Contains six phenyl groups attached to a benzene ring, offering different steric and electronic properties.
Tetraphenylcyclopentadienone: Precursor in the synthesis of 1,2,3,4-tetraphenylnaphthalene, with a different core structure.
Uniqueness
5-Chloro-1,2,3,4-tetraphenylnaphthalene is unique due to the presence of the chlorine atom, which can significantly alter its reactivity and interaction with other molecules. This makes it a valuable compound for studying the effects of halogen substitution on polycyclic aromatic hydrocarbons.
Propiedades
Número CAS |
34311-83-6 |
|---|---|
Fórmula molecular |
C34H23Cl |
Peso molecular |
467.0 g/mol |
Nombre IUPAC |
5-chloro-1,2,3,4-tetraphenylnaphthalene |
InChI |
InChI=1S/C34H23Cl/c35-29-23-13-22-28-30(24-14-5-1-6-15-24)31(25-16-7-2-8-17-25)32(26-18-9-3-10-19-26)33(34(28)29)27-20-11-4-12-21-27/h1-23H |
Clave InChI |
BFGQFQIEKHYDJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C3=C2C=CC=C3Cl)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


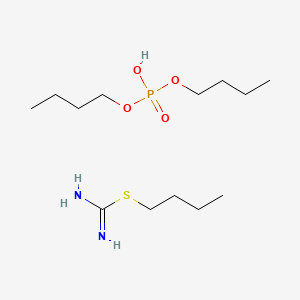
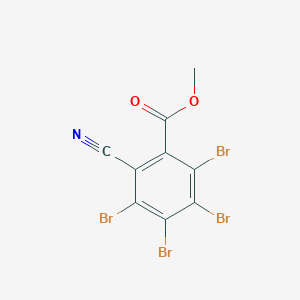
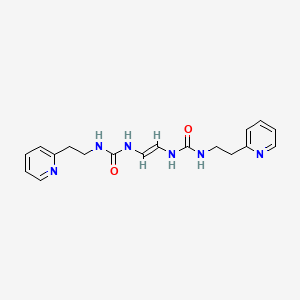
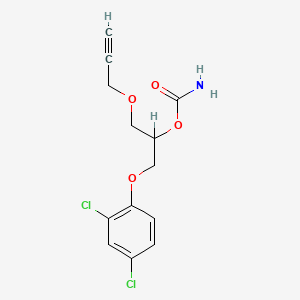
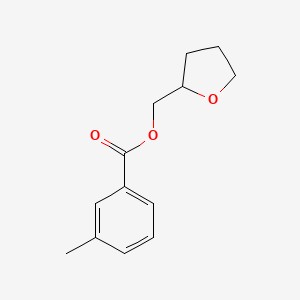
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
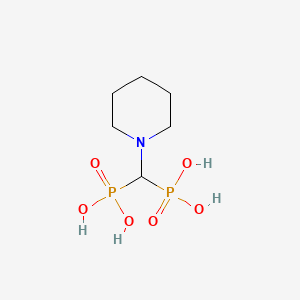
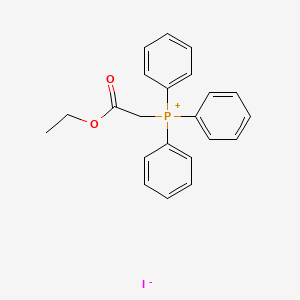
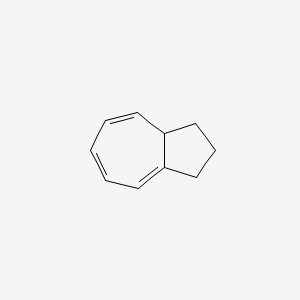

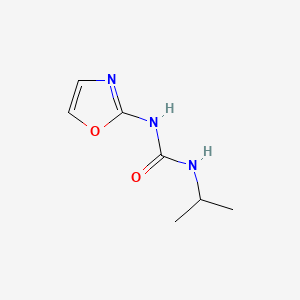
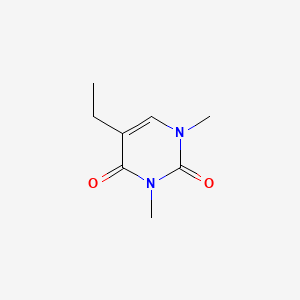
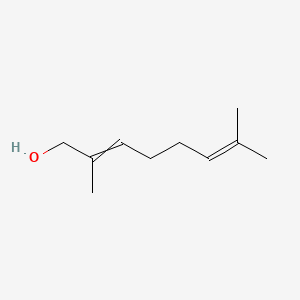
![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
